N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Description
N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a fluorobenzamide moiety
Properties
IUPAC Name |
N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-2-20-18-22-15(11-26-18)17(25)23-9-7-12(8-10-23)21-16(24)13-5-3-4-6-14(13)19/h3-6,11-12H,2,7-10H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYMPWKMRUFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-amino-1,3-thiazole.
Ethylation: The 2-amino-1,3-thiazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Coupling with Piperidine: The ethylamino-thiazole is then coupled with 4-piperidone under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Introduction of the Fluorobenzamide Moiety: The final step involves the acylation of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the thiazole ring can yield alcohol derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. It may interact with specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer, inflammation, and neurological disorders.
Medicine
In medicine, the compound’s ability to modulate biological pathways is of significant interest. It is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural flexibility. The fluorobenzamide moiety can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(methylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
- N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide
- N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-chlorobenzamide
Uniqueness
Compared to similar compounds, N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring, which can significantly influence its biological activity and binding properties. The ethylamino group on the thiazole ring also provides distinct electronic and steric effects that differentiate it from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
